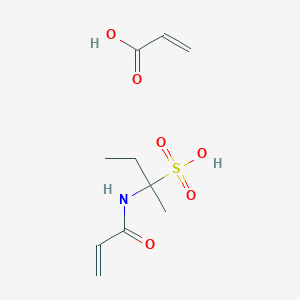

2-(prop-2-enoylamino)butane-2-sulfonic Acid

Description

2-(Prop-2-enoylamino)butane-2-sulfonic acid, commonly referred to as AA/AMPS copolymer (CAS 40623-75-4), is a sulfonic acid-based polymer synthesized from acrylic acid and 2-acrylamido-2-methylpropanesulfonic acid (AMPS). Its molecular structure contains both carboxylic (-COOH) and sulfonic (-SO₃H) acid groups, contributing to its exceptional water solubility and ionic character . The compound typically exists as a light yellow viscous liquid (density: 1.05–1.15 g/cm³) and is widely used in industrial water treatment due to its superior scale inhibition and dispersion properties, particularly in high-pH (7.0–9.5), high-hardness, and high-alkalinity conditions . Applications include preventing calcium phosphate, calcium carbonate, and Fe₂O₃ sludge deposition in cooling systems, oilfield reinjection water, and metallurgical processes .

Properties

IUPAC Name |

prop-2-enoic acid;2-(prop-2-enoylamino)butane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S.C3H4O2/c1-4-6(9)8-7(3,5-2)13(10,11)12;1-2-3(4)5/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVDXQYOOUXSXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(NC(=O)C=C)S(=O)(=O)O.C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961031 | |

| Record name | Prop-2-enoic acid--N-(2-sulfobutan-2-yl)prop-2-enimidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40623-75-4 | |

| Record name | 2-Propenoic acid, polymer with 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Prop-2-enoic acid--N-(2-sulfobutan-2-yl)prop-2-enimidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, polymer with 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-1-propanesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-enoylamino)butane-2-sulfonic acid typically involves the reaction of prop-2-enoic acid with butane-2-sulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the synthesis process.

Industrial Production Methods

Industrial production of 2-(prop-2-enoylamino)butane-2-sulfonic acid involves large-scale synthesis using advanced chemical reactors and continuous flow processes. The use of automated systems and real-time monitoring ensures consistent quality and high production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-enoylamino)butane-2-sulfonic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous conditions.

Substitution: Halogens, nucleophiles; various solvents and temperatures depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H17NO6S

- CAS Number : 40623-75-4

- Appearance : Light yellow transparent viscous liquid

- pH : 2.5 - 3.5

- Molar Mass : 279.31 g/mol

The molecular structure of AA-AMPSA includes both a carboxylic acid group and a strongly polar sulfonic acid group, which contribute to its unique properties such as scale inhibition and dispersion performance in aqueous solutions .

Water Treatment Applications

AA-AMPSA is widely used in water treatment processes due to its effectiveness as a scale inhibitor and dispersant. It is particularly useful in:

- Cooling Water Systems : Prevents the deposition of calcium carbonate and iron oxide in industrial cooling systems, significantly reducing maintenance costs and downtime .

- Boiler Systems : Helps control corrosion and scale formation, enhancing the efficiency of heat exchange processes .

- Industrial Effluent Treatment : Aids in the precipitation of solids from wastewater streams, improving the quality of effluents before discharge .

Case Study: Cooling Tower Operations

In a study involving a large industrial cooling tower, the introduction of AA-AMPSA led to a 30% reduction in scale deposits compared to traditional inhibitors. The optimal pH range for effective performance was found to be between 7.0 and 9.5 .

Oilfield Applications

In the oil industry, AA-AMPSA serves multiple roles:

- Scale Inhibition : Prevents mineral scale formation in drilling fluids, which is crucial in high-temperature and high-pressure environments .

- Friction Reduction : Enhances flow properties of drilling fluids, improving the efficiency of extraction operations .

- Water-Control Polymers : Used in polymer flooding techniques to improve oil recovery rates by managing water production during extraction .

Case Study: Enhanced Oil Recovery

In field trials conducted in offshore drilling operations, polymers containing AA-AMPSA demonstrated improved oil recovery rates by up to 15% when used as part of a polymer flooding strategy .

Textile Processing

In textile manufacturing, AA-AMPSA is employed as an auxiliary agent:

- Dyeing and Printing : Enhances dye receptivity and moisture absorbency of fabrics, leading to improved colorfastness and overall fabric quality .

Case Study: Textile Dyeing

A textile manufacturer reported that using AA-AMPSA as a dyeing auxiliary resulted in a 20% increase in dye uptake compared to conventional methods, significantly enhancing product quality while reducing water usage during rinsing processes .

Medical Applications

AA-AMPSA's hydrophilic nature makes it suitable for medical applications:

- Hydrogels : Utilized in the formulation of hydrogels for wound dressings and drug delivery systems due to its high water absorption capacity and biocompatibility .

Case Study: Electrocardiograph Electrodes

Research demonstrated that hydrogels incorporating AA-AMPSA showed improved electrical conductivity and skin adhesion properties, making them ideal for use in electrocardiograph electrodes .

Construction Industry

In construction, AA-AMPSA is used as an additive:

- Superplasticizers : Improves workability and strength of concrete mixtures, allowing for reduced water content without compromising structural integrity .

Case Study: Concrete Formulations

In a comparative analysis of concrete formulations, those containing AA-AMPSA exhibited a 25% increase in compressive strength while maintaining workability standards compared to standard mixes without additives .

Mechanism of Action

The mechanism of action of 2-(prop-2-enoylamino)butane-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, its unique structure allows it to participate in various chemical reactions, contributing to its diverse biological and chemical effects.

Comparison with Similar Compounds

2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic Acid (CAS 15214-89-8)

- Structure : Propane backbone with a methyl group at position 2 and sulfonic acid at position 1.

- Properties : Granular solid, distinct from the liquid form of AA/AMPS.

- Applications : Primarily used in tariff classifications (HTS 9902.20.81) but lacks detailed industrial performance data compared to AA/AMPS .

Ammonium Acryloyldimethyltaurate/Vinyl Formamide Copolymer (CAS 58374-69-9)

- Structure : Incorporates a dimethyltaurate group and ammonium salt, enhancing hydrophilicity.

- Properties : Solid with higher density (1.16 g/cm³) and thermal stability (boiling point: 66.3–283.9°C).

- Applications : Likely used in cosmetics or pharmaceuticals due to improved solubility and biocompatibility .

Poly(2-acrylamido-2-methyl-1-propanesulfonic acid-co-acrylonitrile)

- Structure : Copolymer with acrylonitrile, introducing nitrile (-CN) groups.

- Properties : Enhanced thermal stability and mechanical strength.

- Applications: Potential use in specialty materials or membranes, diverging from AA/AMPS’s water-treatment focus .

Functional Analogues

Methyl 2-[3-(4-Hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP)

2-(Thiophene-2-sulfonamido)propanoic Acid (CAS 82068-11-9)

- Structure: Thiophene-sulfonamide hybrid with a propanoic acid chain.

- Properties : Molecular weight 235.28 g/mol, solid form.

- Applications : Likely a pharmaceutical intermediate or enzyme inhibitor, differing from AA/AMPS’s macro-scale applications .

Performance Comparison

Mechanistic Differences

- AA/AMPS : Dual acid groups chelate Ca²⁺/Mg²⁺ ions and disperse colloids via electrostatic repulsion .

- MHPAP : Inhibits NF-κB pathway via phosphorylation interference, demonstrating structure-dependent bioactivity .

- Acryloyldimethyltaurate Copolymer : Sulfonic acid and ammonium groups enhance hydration, suitable for stabilizing emulsions .

Research Findings and Data Tables

Table 1: Physicochemical Properties

| Property | AA/AMPS | AMPS (Propane) | Ammonium Acryloyldimethyltaurate |

|---|---|---|---|

| Molecular Weight (g/mol) | 279.31 | 229.25 | 224.28 |

| Density (g/cm³) | 1.05–1.15 | N/A | 1.16 |

| Solubility | Water-soluble | Limited data | Water-soluble |

| Thermal Stability | Stable ≤100°C | N/A | Stable ≤283.9°C |

Table 2: Application Efficacy

| Compound | Scale Inhibition Efficiency (CaCO₃) | Dispersion Capacity (Fe₂O₃) | pH Range |

|---|---|---|---|

| AA/AMPS | >90% | >85% | 7.0–9.5 |

| Poly(acrylonitrile-co-AMPS) | 75–80% | 70–75% | 6.5–8.5 |

| Phosphino Carboxylic Acid | 80–85% | 60–65% | 6.0–8.0 |

Biological Activity

2-(Prop-2-enoylamino)butane-2-sulfonic acid, also known by its CAS number 40623-75-4, is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both an amino group and a sulfonic acid moiety, making it relevant in various biochemical applications. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C10H17NO6S

- Molecular Weight : 263.31 g/mol

- Appearance : Colorless or yellowish viscous liquid

- Purity : ≥99%

- pH : 2.5-3.5

The biological activity of 2-(prop-2-enoylamino)butane-2-sulfonic acid can be attributed to its ability to interact with various biological targets. The sulfonic acid group enhances solubility and reactivity, allowing the compound to participate in biochemical reactions effectively.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Membrane Interaction : Its amphiphilic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability.

1. Antimicrobial Activity

Research indicates that 2-(prop-2-enoylamino)butane-2-sulfonic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

2. Role in Drug Formulation

Due to its surfactant properties, this compound is utilized in drug formulations to enhance solubility and bioavailability. Its application in pharmaceutical formulations has been explored for improving the delivery of hydrophobic drugs.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of 2-(prop-2-enoylamino)butane-2-sulfonic acid against multi-drug resistant bacteria. The results indicated that the compound significantly reduced bacterial viability in vitro, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Drug Delivery Systems

In a study published in the Journal of Pharmaceutical Sciences (2024), researchers investigated the use of this compound as a stabilizer in nanoparticle formulations for targeted drug delivery. The findings showed improved stability and controlled release profiles when incorporated into lipid-based nanoparticles.

Q & A

Basic: What are the recommended synthesis protocols for 2-(prop-2-enoylamino)butane-2-sulfonic Acid and its copolymers?

Answer:

The synthesis typically involves copolymerization with acrylic acid or other monomers. Key steps include:

- Monomer Ratios: Optimize molar ratios (e.g., 1:1 to 1:3 for acrylic acid copolymerization) to balance sulfonic acid group density and polymer solubility .

- Initiators: Use redox initiators (e.g., ammonium persulfate) under nitrogen to minimize side reactions.

- Temperature Control: Maintain 60–80°C for controlled radical polymerization.

Post-synthesis, purify via dialysis or precipitation in acetone, and characterize using FTIR to confirm sulfonic acid incorporation (peaks at 1040 cm⁻¹ for S=O stretching) .

Advanced: How can researchers design experiments to evaluate the anti-inflammatory potential of derivatives of 2-(prop-2-enoylamino)butane-2-sulfonic Acid?

Answer:

- Structural Modification: Introduce bioactive moieties (e.g., phenolic groups) via esterification or amidation to enhance cell permeability, as seen in related sulfonamide esters .

- In Vitro Assays: Use LPS-stimulated THP-1 macrophages to measure cytokine inhibition (IL-6, TNF-α) via ELISA. Include dose-response curves to determine IC₅₀ values.

- Mechanistic Studies: Probe NF-κB pathway inhibition via Western blotting for phosphorylated p65 .

Basic: What analytical techniques are critical for confirming the structure and purity of 2-(prop-2-enoylamino)butane-2-sulfonic Acid?

Answer:

- NMR Spectroscopy: Use ¹H NMR (D₂O) to identify vinyl protons (δ 5.5–6.5 ppm) and sulfonic acid protons (δ 2.5–3.5 ppm).

- Mass Spectrometry: High-resolution MS (HRMS) to verify the exact mass (e.g., m/z 223.05 for [M-H]⁻) .

- Elemental Analysis: Confirm C, H, N, S composition within ±0.3% theoretical values.

Advanced: How should researchers optimize 2-(prop-2-enoylamino)butane-2-sulfonic Acid copolymers for high-pH scale inhibition in industrial water systems?

Answer:

- Experimental Design:

- pH Range: Test efficacy at pH 8–12 using synthetic brine solutions with CaCO₃ or CaSO₄.

- Dosage: Evaluate 10–100 ppm copolymer concentrations.

- Kinetic Studies: Monitor turbidity (nephelometry) and ion concentration (ICP-OES) over time.

- Mechanistic Insight: Correlate sulfonic acid group density (via titration) with dispersion efficiency. Higher density improves electrostatic repulsion of scale particles .

Advanced: How can contradictions in reported bioactivity data for sulfonic acid derivatives be addressed?

Answer:

- Reproducibility Checks: Standardize cell lines (e.g., THP-1 vs. PBMCs) and LPS concentrations across labs .

- Control Experiments: Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate purity (>95% via HPLC).

- Structural Confirmation: Use X-ray crystallography or 2D NMR to rule out isomerization or degradation products .

Basic: What safety protocols are essential when handling 2-(prop-2-enoylamino)butane-2-sulfonic Acid?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation: Use fume hoods during synthesis due to potential acrylic acid vapor release.

- Waste Disposal: Neutralize acidic waste with NaHCO₃ before disposal. Refer to SDS guidelines for sulfonic acid derivatives .

Advanced: What computational methods can predict the solubility and reactivity of 2-(prop-2-enoylamino)butane-2-sulfonic Acid in aqueous systems?

Answer:

- Molecular Dynamics (MD): Simulate hydration shells to assess solubility trends at varying pH and ionic strengths.

- Density Functional Theory (DFT): Calculate partial charges on sulfonic acid groups to predict electrostatic interactions with metal ions (e.g., Ca²⁺ in scale formation) .

Validate models experimentally via conductivity measurements and solubility parameter calculations (Hansen solubility parameters).

Basic: How can researchers troubleshoot low yields during copolymer synthesis?

Answer:

- Initiator Efficiency: Test alternative initiators (e.g., AIBN for thermal stability) or increase concentration by 10–20%.

- Oxygen Inhibition: Ensure rigorous nitrogen purging to prevent radical quenching.

- Monomer Purity: Pre-purify monomers via distillation or recrystallization to remove inhibitors like hydroquinone .

Advanced: What strategies enhance the thermal stability of 2-(prop-2-enoylamino)butane-2-sulfonic Acid copolymers?

Answer:

- Crosslinking: Introduce divinylbenzene (1–5 mol%) to form a stable network.

- Additives: Incorporate antioxidants (e.g., BHT) at 0.1–0.5 wt% to retard thermal degradation.

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (>200°C indicates suitability for high-temperature applications) .

Advanced: How does the sulfonic acid group influence the chelation properties of 2-(prop-2-enoylamino)butane-2-sulfonic Acid in metal ion binding?

Answer:

- Titration Studies: Use EDTA as a competitor to determine binding constants (log K) for metal ions (e.g., Fe³⁺, Ca²⁺).

- Spectroscopic Analysis: Employ UV-Vis (charge-transfer bands) or EPR (for paramagnetic ions) to confirm coordination.

Higher sulfonic acid content increases chelation capacity but may reduce selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.